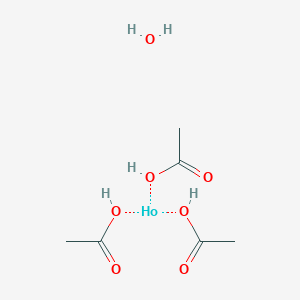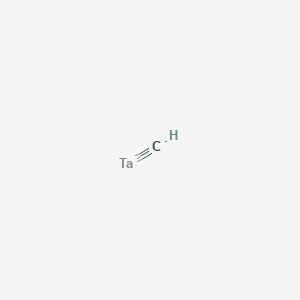
Holmium acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Ho·xH₂O. It is the acetate salt of holmium, a rare earth element. This compound is known for its solubility in water and its use in various scientific and industrial applications .
Preparation Methods
Holmium acetate hydrate can be synthesized by dissolving holmium oxide in hot acetic acid. The reaction typically occurs at a pH of 4, forming the tetrahydrate of holmium acetate (Ho₂(CH₃COO)₆·4H₂O). The anhydrous form can be obtained by heating the hydrated acetate in acetic acid . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial use.
Chemical Reactions Analysis
Holmium acetate hydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes at 105°C to form a hemihydrate, further decomposing at 135°C into an anhydride.
Coordination Reactions: This compound can form coordination polymers where each holmium center is nine-coordinate, with two bidentate acetate ligands and the remaining sites occupied by oxygens from bridging acetate ligands.
Scientific Research Applications
Mechanism of Action
The mechanism of action of holmium acetate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and processes. The specific pathways and targets depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Holmium acetate hydrate can be compared with other rare earth acetate hydrates, such as dysprosium acetate, erbium acetate, and neodymium acetate. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dysprosium acetate: Used in the manufacture of magnets and as a catalyst in organic synthesis.
Erbium acetate: Used in optical materials and as a dopant in fiber optics.
Neodymium acetate: Used in the production of strong permanent magnets and in various catalytic processes.
This compound is unique due to its specific coordination chemistry and its applications in nuclear reactors and laser technology .
Properties
Molecular Formula |
C6H14HoO7 |
|---|---|
Molecular Weight |
363.10 g/mol |
IUPAC Name |
acetic acid;holmium;hydrate |
InChI |
InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
AFKXFOONUDALJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)

![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)






![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
